![molecular formula C20H25N5O2S B2533649 1-(4-((2-Éthyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)méthyl)pipérazin-1-yl)éthanone CAS No. 898350-30-6](/img/structure/B2533649.png)

1-(4-((2-Éthyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)méthyl)pipérazin-1-yl)éthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

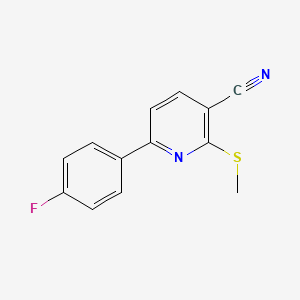

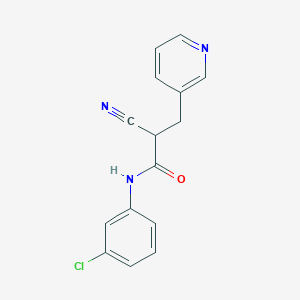

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H25N5O2S and its molecular weight is 399.51. The purity is usually 95%.

BenchChem offers high-quality 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Plusieurs composés médicinaux contenant un noyau 1,2,3-triazole sont disponibles sur le marché. Parmi les exemples, citons le rufinamide, un médicament anticonvulsif, la céfatrizine, un antibiotique céphalosporine à large spectre, et le carboxyamidotriazole, un médicament anticancéreux .

- Les chercheurs ont mis au point des méthodologies efficaces pour construire des échafaudages de 1,2,3-triazole en utilisant la cycloaddition 1,3-dipolaire catalysée par un métal et la cycloaddition azoture-alcyne à promotion de contrainte .

- Les réactions de cycloaddition [3 + 2] catalysées par la L-proline et médiées par des énamines ont été utilisées pour synthétiser des 1,2,3-triazoles .

- La synthèse régiosélective de 1,2,3-triazoles 1,4,5-trisubstitués a également été réalisée en utilisant des réactions organocatalytiques d'énamine-azoture .

- Ils participent à des interactions supramoléculaires, à l'auto-assemblage et à la chimie de coordination .

Découverte de médicaments et chimie médicinale

Applications de la chimie « clic »

Organocatalyse et réactions d'énamine

Science des matériaux et chimie supramoléculaire

Biologie chimique et bioconjugaison

Imagerie fluorescente et sondes moléculaires

Mécanisme D'action

Target of Action

Compounds with a similar 1,2,4-triazole structure have shown inhibition against α-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the breakdown of complex sugars.

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Biochemical Pathways

The compound, being a potential α-glucosidase inhibitor , may affect the carbohydrate metabolism pathway. By inhibiting α-glucosidase, it could potentially slow down the breakdown of complex carbohydrates into simpler sugars, thereby regulating blood sugar levels.

Result of Action

Compounds with similar structures have shown potential cytotoxic activities against certain tumor cell lines .

Analyse Biochimique

Biochemical Properties

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)ethanone plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, the compound interacts with proteins involved in inflammatory pathways, potentially modulating the activity of cytokines and other inflammatory mediators .

Cellular Effects

The effects of 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)ethanone on various cell types are profound. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. The compound can modulate gene expression by affecting transcription factors such as NF-κB, which plays a crucial role in inflammatory responses. Furthermore, it impacts cellular metabolism by enhancing the activity of enzymes involved in the detoxification of reactive oxygen species .

Molecular Mechanism

At the molecular level, 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)ethanone exerts its effects through several mechanisms. It binds to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, it can inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation. Additionally, the compound can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)ethanone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation over extended periods .

Dosage Effects in Animal Models

The effects of 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)ethanone vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as reduced oxidative stress and inflammation. At higher doses, it can lead to toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced .

Metabolic Pathways

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)ethanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can affect metabolic flux by altering the levels of metabolites involved in oxidative stress and inflammation pathways. Additionally, it can influence the activity of cofactors such as NADPH, which is essential for the detoxification of reactive oxygen species .

Transport and Distribution

Within cells and tissues, 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)ethanone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high oxidative stress, such as the liver and kidneys, where it exerts its protective effects .

Subcellular Localization

The subcellular localization of 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)ethanone is primarily within the cytoplasm and mitochondria. It is directed to these compartments by specific targeting signals and post-translational modifications. Within the mitochondria, the compound enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative damage .

Propriétés

IUPAC Name |

1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methylphenyl)methyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2S/c1-4-16-21-20-25(22-16)19(27)18(28-20)17(15-7-5-6-13(2)12-15)24-10-8-23(9-11-24)14(3)26/h5-7,12,17,27H,4,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHWUBPVDOKNAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCN(CC4)C(=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}butanamide](/img/structure/B2533567.png)

![5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid](/img/structure/B2533569.png)

![N-(4-fluorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2533574.png)

![Methyl 5-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]-2-furoate](/img/structure/B2533577.png)

![(2E)-N-[4-(acetylamino)phenyl]-3-(5-ethylfuran-2-yl)prop-2-enamide](/img/structure/B2533583.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2533584.png)

![Ethyl 1-[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2533587.png)

![2-[(2-furylmethyl)amino]-N-(2-methoxyphenyl)acetamide hydrochloride](/img/structure/B2533588.png)